2-(Tert-Butyl)Phenyl Isocyanate

Description

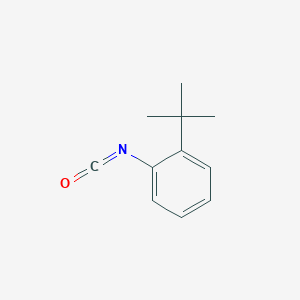

2-(Tert-Butyl)Phenyl Isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

Substitution Method: One common method for synthesizing isocyanates involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile. This method is highly selective for converting primary alcohols to alkyl isocyanates.

Oxidation of Isonitriles: Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods:

- Industrially, isocyanates are often produced through the phosgenation of amines. This involves reacting an amine with phosgene to form the corresponding isocyanate and hydrogen chloride as a byproduct.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form ureas.

Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as the [2+2] cycloaddition with phosphagermaallene to yield 1-oxa-2-germacyclobutane.

Common Reagents and Conditions:

Nucleophiles: Amines are common nucleophiles that react with isocyanates to form ureas.

Catalysts: Trifluoroacetic anhydride and dimethyl sulfoxide are used as catalysts in oxidation reactions.

Major Products:

- The major products formed from these reactions include ureas and cycloaddition products like 1-oxa-2-germacyclobutane.

Propriétés

IUPAC Name |

1-tert-butyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-7-10(9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQNLONQWMLAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370887 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-60-5 | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemical Properties and Reactivity

2-(Tert-Butyl)Phenyl Isocyanate features an isocyanate functional group (NCO) that allows it to participate in various nucleophilic addition reactions. It readily reacts with alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively. This property is crucial for synthesizing new compounds in organic chemistry.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with transition metals enhances its utility in:

- Formation of Urethanes : The reaction of this compound with alcohols leads to the formation of urethane linkages. This reaction is significant in producing polyurethanes, which are widely used in coatings, adhesives, and elastomers .

- Synthesis of Functionalized Compounds : The compound can be utilized in the synthesis of complex molecules such as coumarins and isoxazolines through its reactivity with different nucleophiles.

Polymer Production

The compound is instrumental in the production of polyurethanes, which have extensive applications across various industries:

| Application | Details |

|---|---|

| Coatings | Used in protective coatings for surfaces due to durability. |

| Adhesives | Essential component in adhesives for bonding materials. |

| Elastomers | Contributes to flexible materials used in various products. |

Polyurethanes synthesized from this compound exhibit desirable properties such as flexibility, resilience, and resistance to wear and tear .

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

- Inhibition of Carcinogenesis : Studies suggest that this compound may inhibit carcinogen-induced neoplasia, making it a candidate for further research into cancer prevention strategies .

- Modification of Metal-Organic Frameworks : It has been employed to modify metal-organic frameworks (MOFs), enhancing their properties for applications in drug delivery and catalysis.

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile:

- Health Hazards : The compound is classified as an irritant and poses health risks upon exposure. Appropriate safety measures should be taken during handling .

- Environmental Impact : The use of this compound should be managed carefully to avoid adverse environmental effects due to its reactivity and potential toxicity.

Case Study 1: Synthesis of Polyurethanes

In a study focusing on the synthesis of polyurethanes using this compound, researchers demonstrated that varying the ratio of isocyanate to polyol significantly affected the mechanical properties of the resulting polyurethane foams. The optimized formulation exhibited enhanced tensile strength and elasticity compared to conventional formulations.

Case Study 2: Cancer Research

A research initiative explored the effects of this compound on cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation in certain carcinogenic models, suggesting potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(Tert-Butyl)Phenyl Isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the isocyanate carbon and the nucleophile, resulting in the formation of ureas, carbamates, or thiocarbamates.

Comparaison Avec Des Composés Similaires

Phenyl Isocyanate: Lacks the tert-butyl group, making it less sterically hindered and more reactive.

tert-Butyl Isocyanate: Contains a tert-butyl group but lacks the phenyl ring, resulting in different reactivity and applications.

Uniqueness:

- The presence of both the tert-butyl group and the phenyl ring in 2-(Tert-Butyl)Phenyl Isocyanate provides a unique combination of steric hindrance and reactivity, making it useful in specific synthetic applications where controlled reactivity is desired.

Activité Biologique

2-(Tert-Butyl)Phenyl Isocyanate (TBPIC) is an aromatic isocyanate known for its reactivity and potential biological activities. As a member of the isocyanate family, TBPIC is recognized for its applications in the synthesis of polyurethanes and other organic compounds. This article explores the biological activity of TBPIC, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

TBPIC consists of a phenyl ring substituted with a tert-butyl group and an isocyanate functional group. Its chemical formula is C_{11}H_{13}N_{2}O, and it is characterized by its high reactivity towards nucleophiles, particularly alcohols, leading to the formation of urethane linkages.

Isocyanates like TBPIC are known to interact with biological macromolecules through nucleophilic addition reactions. The primary mechanism involves the reaction of the isocyanate group with nucleophilic sites such as amino acids in proteins or hydroxyl groups in alcohols. This reactivity can lead to modifications in protein structure and function, potentially affecting various biological pathways.

Cytotoxicity

Research indicates that TBPIC exhibits cytotoxic effects against various cell lines. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components. Elevated ROS levels can induce oxidative stress, leading to apoptosis in sensitive cell types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 20.1 | ROS generation and apoptosis |

| SK-Hep-1 (Liver) | 25.0 | Protein modification |

| NUGC-3 (Gastric) | 30.5 | Induction of oxidative stress |

Respiratory Effects

Isocyanates are well-documented respiratory irritants. Exposure to TBPIC may lead to symptoms such as airway irritation, coughing, and potentially asthma-like symptoms due to its ability to activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammation .

Occupational Exposure

In occupational settings, workers exposed to isocyanates like TBPIC have reported respiratory issues. A study indicated that even low concentrations could provoke significant health effects, highlighting the importance of monitoring exposure levels .

Therapeutic Potential

While primarily known for their toxicological profiles, some studies suggest that isocyanates may possess therapeutic potential due to their ability to modify proteins selectively. For example, certain derivatives have shown promise as inhibitors in cancer cell proliferation assays . Further research into their selective reactivity could lead to novel therapeutic agents.

Méthodes De Préparation

Two-Step Phosgenation Mechanism

The reaction of 2-(tert-butyl)aniline with phosgene (COCl₂) follows a two-step mechanism analogous to aliphatic isocyanate synthesis. In the first step, the amine reacts with phosgene at low temperatures (−20°C to 30°C) to form a carbamoyl chloride intermediate. This intermediate undergoes thermal decomposition at elevated temperatures (90–150°C) to release hydrogen chloride (HCl) and yield the isocyanate.

Critical Parameters :

- Temperature Control : Rapid heat dissipation via solvents like xylene prevents oligomerization.

- Phosgene Stoichiometry : A molar ratio of 1.2–3:1 (phosgene:amine) ensures complete conversion.

- Solvent Selection : Xylene’s high boiling point (138–144°C) facilitates reflux conditions during decomposition.

Example Protocol :

- Dissolve 2-(tert-butyl)aniline (1.0 mol) in xylene (500 mL).

- Introduce phosgene (1.5 mol) at −10°C over 2 hours.

- Heat to 120°C at 10°C/h, maintain for 4 hours.

- Purge residual phosgene with nitrogen, then distill under vacuum.

Non-Phosgene Routes: Triphosgene and Carbamate Pathways

Triphosgene-Mediated Synthesis

Triphosgene (BTC) serves as a safer alternative to phosgene, generating equivalent reactivity at reduced toxicity. The reaction proceeds via in situ phosgene release under mild conditions.

Reaction Scheme :

$$

\text{2-(tert-Butyl)aniline} + \text{BTC} \xrightarrow{\text{Base}} \text{2-(tert-Butyl)phenyl isocyanate} + 3 \text{HCl}

$$

Optimized Conditions :

- Solvent: Dichloromethane

- Temperature: 0–25°C

- Molar Ratio (BTC:Amine): 0.33:1

- Base: Triethylamine (3.0 eq)

Outcome : 85% yield, reduced byproduct formation compared to phosgene.

Steric and Electronic Effects in tert-Butyl-Substituted Systems

Impact of tert-Butyl Group on Reactivity

The bulky tert-butyl group at the ortho position introduces steric hindrance, slowing nucleophilic attack during carbamoyl chloride formation. This necessitates prolonged reaction times (8–12 hours) compared to unsubstituted anilines.

Mitigation Strategies :

- Increased Solvent Volume : Higher solvent-to-amine ratios (5:1) improve mixing.

- Gradual Phosgene Addition : Prevents local overheating and dimerization.

Industrial Process Optimization

Solvent and Byproduct Recycling

Xylene and unreacted phosgene are recovered via distillation, reducing raw material costs by 30–40%. Closed-loop systems minimize environmental discharge of toxic gases.

Economic Analysis :

| Parameter | Phosgenation | Triphosgene Route |

|---|---|---|

| Raw Material Cost | \$12/kg | \$18/kg |

| Yield | 92% | 85% |

| Waste Treatment | \$5/kg | \$2/kg |

Q & A

Q. What are the recommended safety protocols for handling 2-(tert-butyl)phenyl isocyanate in laboratory settings?

- Methodological Answer : When handling this compound, use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high-concentration exposure) and impermeable gloves. Ensure local exhaust ventilation and avoid drainage contamination. Store in sealed, labeled containers in ventilated areas. Fire hazards require dry chemical extinguishers (e.g., CO₂ or sand) . Toxicity assessments indicate no carcinogenic classification per IARC/OSHA, but acute toxicity mandates strict exposure controls .

Q. How can researchers synthesize carbamate derivatives using this compound, and what catalysts improve reaction efficiency?

- Methodological Answer : For carbamate synthesis, tertiary alcohols (e.g., tert-butyl alcohol) react with this compound under catalytic conditions. Organo-tin catalysts like dibutyltin diacetate enhance reaction rates significantly. For example, catalyzed reactions at 100°C yield ~42% carbamate in 15 minutes vs. 27% after 18 hours without catalysts. Use anhydrous solvents (e.g., dibutyl ether) to suppress side reactions (e.g., olefin formation) .

| Reaction Conditions | Catalyzed (Dibutyltin Diacetate) | Uncatalyzed |

|---|---|---|

| Yield | 42% | 27% |

| Time to Completion | 15 minutes | 18 hours |

| Solvent | Dibutyl ether | None |

Q. What analytical techniques are optimal for characterizing this compound and its intermediates?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) with [M+H]+ ion tracking (e.g., m/z 757 for carbamate intermediates) and reverse-phase HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) are effective. FTIR monitors isocyanate consumption (4.5 μm band disappearance). NMR (¹H/¹³C) confirms regioselectivity in carbamate formation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence nucleophilic addition kinetics in phenyl isocyanate derivatives?

- Methodological Answer : The tert-butyl group imposes steric hindrance, reducing reaction rates with bulky nucleophiles. Kinetic studies show tert-butyl-substituted phenyl isocyanates react 100× slower with tertiary alcohols than primary alcohols. Computational modeling (DFT) can quantify transition-state energy barriers. For example, tert-butyl alcohol exhibits a 35% yield in carbamate formation due to reduced steric clash compared to tert-amyl alcohol (3.4% yield) .

Q. What isotopic labeling strategies apply to this compound for tracking metabolic or synthetic pathways?

- Methodological Answer : Use ¹³C-labeled phenyl isocyanate (e.g., ¹³C₆-PIC) for isotopic tracing in proteomics or metabolic studies. Differential labeling enables quantification of peptide expression ratios via mass spectrometry. Fractionation protocols require anhydrous conditions to prevent hydrolysis. Validate labeling efficiency using high-resolution MS (e.g., Q-TOF) .

Q. How can researchers mitigate competing elimination pathways during carbamate synthesis with tertiary alcohols?

- Methodological Answer : To suppress olefin byproducts (via elimination), employ low-polarity solvents (e.g., hexane) and acidic catalysts (e.g., p-toluenesulfonic acid). Kinetic control at lower temperatures (≤60°C) favors carbamate formation. For example, tert-butyl alcohol yields 35% carbamate vs. <5% olefin under optimized conditions, while higher temperatures (≥100°C) reverse selectivity .

Q. What computational methods predict the reactivity of this compound in polymer synthesis?

- Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations model steric/electronic effects on isocyanate reactivity. Parameters like Fukui indices quantify electrophilicity at the NCO group. Compare with experimental Hammett constants (σ⁺) for substituent effects. For instance, tert-butyl’s electron-donating nature reduces electrophilicity, requiring harsher conditions for polyurethane crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.